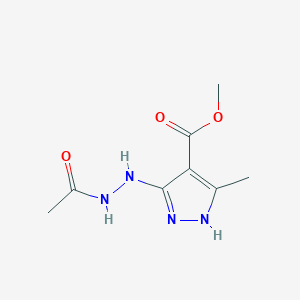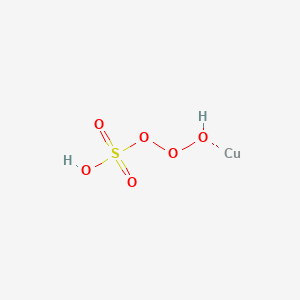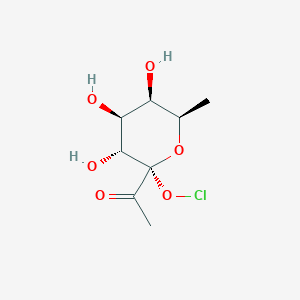
Acetochloro-A-fucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetochloro-A-fucose typically involves the acetylation of fucose followed by chlorination. The process begins with the protection of hydroxyl groups in fucose using acetic anhydride in the presence of a catalyst such as pyridine. This results in the formation of tri-O-acetylated fucose. The next step involves the chlorination of the acetylated fucose using thionyl chloride or another chlorinating agent to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Acetochloro-A-fucose undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles, such as alcohols or amines, to form different derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form fucose and acetic acid.
Oxidation and Reduction: While less common, the acetyl groups can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like alcohols, amines, and thiols in the presence of a base such as triethylamine.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
Substitution: Various fucose derivatives depending on the nucleophile used.
Hydrolysis: Fucose and acetic acid.
Oxidation/Reduction: Modified acetylated fucose derivatives.
Scientific Research Applications
Acetochloro-A-fucose has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex carbohydrates and glycoconjugates.
Biology: Employed in the study of glycosylation processes and the role of fucose in cellular functions.
Medicine: Investigated for its potential in drug development, particularly in targeting glycan structures on cell surfaces.
Industry: Utilized in the production of fucosylated compounds for various industrial applications
Mechanism of Action
The mechanism of action of Acetochloro-A-fucose involves its interaction with glycosyltransferases, enzymes that transfer sugar moieties to target molecules. The acetylated fucose can act as a substrate or inhibitor for these enzymes, affecting glycosylation pathways. This interaction can influence various biological processes, including cell signaling, immune response, and pathogen recognition .
Comparison with Similar Compounds
Similar Compounds
- Acetochloro-α-D-galactopyranosyl chloride
- Acetochloro-α-D-glucopyranosyl chloride
- Acetochloro-α-D-mannopyranosyl chloride
Uniqueness
Acetochloro-A-fucose is unique due to its specific acetylation pattern and the presence of the fucose moiety. This structure allows it to participate in unique glycosylation reactions and interact with specific glycosyltransferases, making it valuable in both research and industrial applications .
Properties
Molecular Formula |
C8H13ClO6 |
|---|---|
Molecular Weight |
240.64 g/mol |
IUPAC Name |
[(2S,3R,4S,5R,6R)-2-acetyl-3,4,5-trihydroxy-6-methyloxan-2-yl] hypochlorite |
InChI |
InChI=1S/C8H13ClO6/c1-3-5(11)6(12)7(13)8(14-3,15-9)4(2)10/h3,5-7,11-13H,1-2H3/t3-,5+,6+,7-,8-/m1/s1 |
InChI Key |
SFBTYYNXEGMIOS-YTLSDQODSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@](O1)(C(=O)C)OCl)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)(C(=O)C)OCl)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


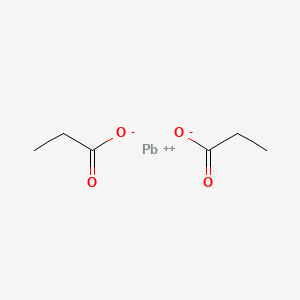
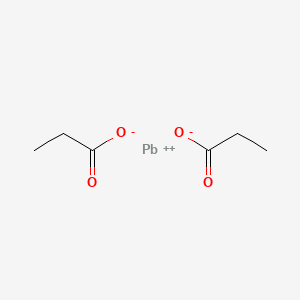
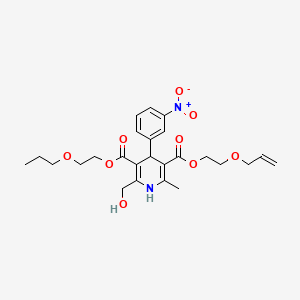


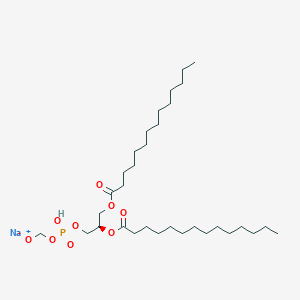
![[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B13794854.png)
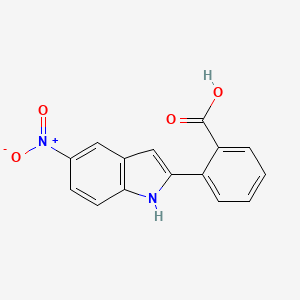
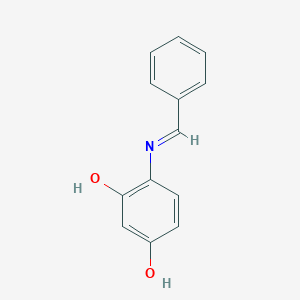

![Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI)](/img/structure/B13794862.png)
